molecular formula C19H28N2O2 B13658795 Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B13658795
M. Wt: 316.4 g/mol
InChI Key: SCBZIRLPWKMXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic tertiary amine derivative with a diazabicyclo[4.2.0]octane core. The molecule features a tert-butyl carbamate (Boc) group at position 3 and a 1-phenylethyl substituent at position 6. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.39 g/mol (derived from analogs in ).

Properties

IUPAC Name

tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZIRLPWKMXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

  • Step 1: Formation of the Diazabicyclo[4.2.0]octane Core

    The bicyclic core is typically synthesized via cyclization reactions involving piperidine or related nitrogen-containing precursors. The bicyclic framework is formed by intramolecular cyclization, often under basic or catalytic conditions to control stereochemistry.

  • Step 2: Introduction of the tert-Butyl Ester Group

    Protection of the carboxylic acid functionality as a tert-butyl ester is achieved using tert-butyl dicarbonate (Boc2O) or tert-butanol in the presence of acid catalysts. This step protects the acid group during subsequent transformations and facilitates purification.

  • Step 3: Attachment of the 1-Phenylethyl Group

    The chiral 1-phenylethyl substituent is introduced via nucleophilic substitution or reductive amination using (R)- or (S)-1-phenylethylamine or related chiral building blocks. This step requires careful control of stereochemistry to ensure the desired enantiomer is obtained.

Representative Preparation Method (Based on Benchchem and Vulcanchem Data)

Step Reagents and Conditions Outcome/Notes
1 Starting from a suitable piperidine derivative, cyclization is induced using strong base or catalyst. Formation of the bicyclic diazabicyclo[4.2.0]octane core.
2 Reaction with tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) under mild conditions. Protection of the carboxylic acid as tert-butyl ester (Boc group).
3 Introduction of (R)-1-phenylethyl substituent via reductive amination or nucleophilic substitution. Installation of the chiral 1-phenylethyl group at the 7-position.
4 Purification by chromatography or crystallization to achieve ≥95% purity. Final product isolation and characterization.

This synthetic route is supported by analytical data such as ^1H NMR, mass spectrometry, and purity assessments.

Reaction Conditions and Catalysts

  • Bases and Catalysts: Strong bases such as sodium hydride or potassium tert-butoxide may be used to facilitate cyclization. Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation steps when reduction is required.

  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and methanol, chosen for their ability to dissolve reactants and facilitate reaction kinetics.

  • Temperature and Atmosphere: Reactions are typically conducted at room temperature to moderate heat (up to 40 °C) under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Analytical Data Supporting Preparation

Analytical Technique Observed Data Interpretation
^1H NMR (400 MHz, CDCl3) Multiplets at δ 7.30–7.25 ppm (aromatic protons), signals at δ 3.5–4.1 ppm (bicyclic and substituent protons) Confirms aromatic and bicyclic structure
Mass Spectrometry (ESI-MS) m/z = 316 [M+H]+ Molecular ion peak consistent with formula
Purity Assessment ≥95% by HPLC or GC High purity suitable for research use

These data confirm the successful synthesis and purity of the target compound.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on optimizing yield, stereochemical purity, and cost-effectiveness. Strategies include:

  • Use of continuous flow reactors to improve reaction control and scalability.

  • Advanced purification techniques such as preparative HPLC or crystallization for high purity.

  • Optimization of reaction times and temperatures to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Piperidine derivatives, tert-butyl dicarbonate, (R)-1-phenylethylamine or equivalents
Key Reactions Cyclization, Boc protection, reductive amination or nucleophilic substitution
Catalysts and Reagents Pd/C for hydrogenation, strong bases, Boc2O for protection
Solvents THF, DCM, methanol
Reaction Conditions Room temperature to 40 °C, inert atmosphere
Purification Methods Chromatography, crystallization
Analytical Characterization ^1H NMR, mass spectrometry, HPLC purity analysis
Industrial Optimization Continuous flow, scalable reaction conditions, cost reduction

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and materials.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. Its bicyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals. Research is ongoing to explore its efficacy and safety in different therapeutic areas.

Industry

In the industrial sector, (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,6R)-tert-Butyl 7-(®-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Bicyclic Diazabicyclo Systems

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Bicyclo System Substituents Molecular Formula Key Properties/Applications Reference
Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 3-Boc, 7-(1-phenylethyl) C₁₇H₂₄N₂O₂ Potential CNS activity (hypothesized) Synthesized
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate (stereoisomer) [4.2.0] 3-Boc, 7-H C₁₁H₂₀N₂O₂ Intermediate for drug synthesis; stereochemistry impacts reactivity
O-Benzoyloxy-3-cycloproylmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ketoxime [3.3.1] Multiple alkoxyalkyl groups C₂₇H₃₉N₃O₄ Local anesthetic effect (LD₅₀ = 825 mg/kg)
Adekalant (tert-butyl 7-[(S)-3-(p-cyanophenoxy)-2-hydroxypropyl]-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) [3.3.1] 3-Boc, 7-(p-cyanophenoxy-hydroxypropyl) C₂₃H₃₁N₃O₄ Antiarrhythmic agent
tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 3-Boc, 8-H C₁₁H₂₀N₂O₂ Positional isomer; explored as GLP-1 receptor modulator

Key Findings from Comparative Analysis

  • Bicyclo Ring Size and Nitrogen Positioning :

    • The [4.2.0] system (target compound) has a smaller fused ring compared to [3.3.1] derivatives (), reducing ring strain and altering spatial orientation. This may enhance metabolic stability but reduce binding affinity to certain targets like ion channels .
    • In contrast, 3,8-diazabicyclo[4.2.0]octane () demonstrates how nitrogen position shifts can redirect therapeutic activity (e.g., toward diabetes targets like GLP-1 receptors) .
  • Substituent Effects: The 1-phenylethyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., H or cyclopropylmethyl in ). Polar groups like p-cyanophenoxy (Adekalant, ) improve water solubility and target specificity for cardiovascular applications .
  • Stereochemistry :

    • Stereoisomers of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate (e.g., (1R,6S)-isomer in ) show distinct biological activities due to chiral center interactions with receptors .
  • Pharmacological Activity :

    • The target compound’s structure aligns more with CNS-active agents, whereas [3.3.1] analogs () exhibit local anesthetic effects due to their larger ring and flexible substituents .

Biological Activity

Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, also known by its IUPAC name tert-butyl (1S,6R)-7-((R)-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, is a compound with significant biological activity. Its unique bicyclic structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.45 g/mol
  • CAS Number : 1820574-76-2
  • Appearance : White to yellow solid
  • Purity : Typically ≥95% .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an effective agent in several therapeutic areas.

The compound's mechanism of action is primarily linked to its interaction with specific receptors and enzymes in the body. Research indicates that it may function as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantExhibited significant antidepressant-like effects in animal models.
AnalgesicDemonstrated pain-relieving properties in preclinical trials.
NeuroprotectiveShowed potential in protecting neuronal cells from oxidative stress.
Anti-inflammatoryReduced markers of inflammation in vitro and in vivo.

Case Studies

  • Antidepressant Effects : A study conducted on rodents demonstrated that this compound significantly reduced depressive-like behaviors when administered over a two-week period. Behavioral assessments indicated increased locomotion and reduced immobility in forced swim tests, suggesting its potential as an antidepressant .
  • Analgesic Properties : In a controlled trial involving inflammatory pain models, the compound was shown to significantly decrease pain responses compared to placebo groups. The analgesic effect was attributed to its ability to inhibit specific pain pathways mediated by prostaglandins .
  • Neuroprotection : Research focusing on neurodegenerative conditions found that the compound could mitigate cell death induced by neurotoxins in cultured neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .

Q & A

Q. What is the chemical structure and stereochemical significance of tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate?

The compound features a bicyclo[4.2.0]octane core with two nitrogen atoms at positions 3 and 6. The tert-butyl carbamate group at position 3 and the (R)-1-phenylethyl substituent at position 7 confer stereochemical complexity. Its molecular formula is C₁₉H₂₈N₂O₂ (MW: 316.45 g/mol), and its stereochemistry (1S,6R configuration) is critical for biological interactions, such as neurotransmitter receptor modulation .

Q. What are the key synthetic strategies for preparing this compound?

Synthesis involves multi-step protocols:

  • Bicyclic core formation : Cyclization of precursors under basic conditions.
  • Stereoselective introduction of substituents : Use of chiral catalysts (e.g., Rh or Pd complexes) to control the (R)-1-phenylethyl group’s configuration.
  • Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under anhydrous conditions .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. What biological activities have been reported for this compound?

Preclinical studies highlight:

  • Antidepressant effects : Reduced immobility in rodent forced-swim tests at 10–20 mg/kg doses.
  • Analgesic properties : Inhibition of prostaglandin-mediated pain pathways in inflammatory models.
  • Neuroprotection : Mitigation of neurotoxin-induced apoptosis in neuronal cultures (Table 1, ).

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Contradictions (e.g., variable efficacy across pain models) may arise from:

  • Dosage-dependent effects : Optimize dose ranges using pharmacokinetic (PK) profiling.
  • Model specificity : Validate assays (e.g., neuroinflammatory vs. neuropathic pain models).
  • Receptor subtype selectivity : Use siRNA knockdown or knockout models to confirm molecular targets .

Q. What analytical methods are recommended for characterizing enantiomeric purity?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • NMR spectroscopy : Analyze coupling constants (e.g., J values for phenylethyl protons) to confirm stereochemistry.
  • LC-MS : Monitor mass transitions (e.g., m/z 317 → 261) to detect impurities .

Q. How can enantioselective synthesis be optimized for large-scale production?

  • Catalyst screening : Evaluate chiral ligands (e.g., BINAP or Josiphos) for asymmetric hydrogenation of the phenylethyl group.
  • Flow chemistry : Implement continuous reactors to enhance yield and reduce reaction time.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor stereochemical integrity .

Q. What methodologies are suitable for synthesizing derivatives to study structure-activity relationships (SAR)?

  • Functional group modifications :
  • Oxidation : Convert the phenylethyl group to a ketone using KMnO₄.
  • Reduction : Hydrogenate the bicyclic core with Pd/C to probe rigidity effects.
    • Substitution reactions : Introduce bioisosteres (e.g., pyridyl for phenyl) via Suzuki-Miyaura coupling .

Methodological Recommendations

  • In vivo studies : Use transgenic rodent models to isolate dopamine/serotonin pathway contributions .
  • PK/PD analysis : Perform LC-MS/MS to quantify plasma and brain concentrations post-administration .
  • Crystallography : Resolve X-ray structures of receptor-ligand complexes to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.